4-(4-2H-tetrazol-5-yl-butyl)-phenol is a chemical compound characterized by its unique structure, which includes a tetrazole ring and a phenolic group. This compound is of significant interest in various scientific fields due to its potential applications in medicinal chemistry and materials science. The tetrazole moiety is known for its stability and diverse reactivity, making it a valuable building block in organic synthesis.
The compound can be classified as an organic heterocyclic compound, specifically a substituted phenol with a tetrazole group. Tetrazoles are recognized for their high nitrogen content and stability among heterocycles, which contributes to their utility in pharmaceutical applications and as intermediates in chemical synthesis .
The synthesis of 4-(4-2H-tetrazol-5-yl-butyl)-phenol typically involves several key steps:
The molecular formula of 4-(4-2H-tetrazol-5-yl-butyl)-phenol is . The structure features:
Molecular modeling studies can provide insights into the three-dimensional conformation of this compound, revealing potential interaction sites for biological targets .
4-(4-2H-tetrazol-5-yl-butyl)-phenol can participate in several chemical reactions:
The mechanism of action for 4-(4-2H-tetrazol-5-yl-butyl)-phenol primarily involves its interaction with biological targets such as enzymes or receptors. The tetrazole ring can form hydrogen bonds and electrostatic interactions due to its nitrogen atoms, which may modulate the activity of these targets. For instance, it can act as an inhibitor by mimicking carboxylate functionalities found in natural substrates, thereby interfering with enzyme activity or receptor signaling pathways .
The physical properties of 4-(4-2H-tetrazol-5-yl-butyl)-phenol include:
Chemical properties include:
4-(4-2H-tetrazol-5-yl-butyl)-phenol has several potential applications:
The molecular architecture combining tetrazole and phenol moieties represents a cornerstone of modern medicinal chemistry. This hybrid system exploits the complementary physicochemical properties of both pharmacophores: the tetrazole ring provides strong hydrogen-bonding capability and metabolic stability, while the phenolic hydroxyl group enables pH-dependent polarity modulation and additional molecular recognition features. The tetrazole’s 2H-tautomer (as in 4-(1H-tetrazol-5-yl)phenol) exhibits aromatic character and mimics carboxylic acid functionality with superior bioavailability and resistance to enzymatic degradation .
The phenol-tetrazole combination creates a versatile scaffold for three-dimensional interactions with biological targets. Phenol’s hydroxyl group acts as both hydrogen bond donor and acceptor, while the tetrazole ring’s nitrogen atoms form extensive electrostatic networks. This dual functionality is exemplified in 4-(1H-tetrazol-5-yl)phenol (PubChem CID 863634), where the planar arrangement facilitates π-stacking interactions . When extended with alkyl chains—as in 4-(4-(2H-tetrazol-5-yl)butyl)phenol—the molecule gains conformational flexibility, enabling optimal positioning within enzyme binding pockets.
Table 1: Key Physicochemical Properties of Tetrazole-Phenol Hybrids
Property | Tetrazole Contribution | Phenol Contribution |
---|---|---|
Acidity (pKa) | ~4.9 (tetrazole N-H) | ~10.0 (phenolic OH) |
Hydrogen Bonding | 3-4 acceptor sites, 1 donor | 1-2 acceptor sites, 1 donor |
Dipole Moment | High (~5 D) | Moderate (~1.5 D) |
Metabolic Stability | Resists esterase cleavage | Susceptible to glucuronidation |
Bioisosteric Utility | Carboxylic acid replacement | Catechol/heterocyclic mimic |
Tetrazole chemistry emerged as a strategic tool in drug development following seminal work on angiotensin II receptor blockers (ARBs) in the 1980s–1990s. The pivotal discovery was tetrazole’s role as a carboxylate bioisostere in losartan, where it provided enhanced receptor affinity and oral bioavailability compared to carboxylic acid analogs [5]. This breakthrough validated tetrazole’s ability to maintain pharmacological activity while improving pharmacokinetic profiles—specifically through greater membrane permeability and resistance to β-oxidation.
Subsequent innovations exploited alkyl-tetrazole-phenol combinations for diverse therapeutic targets. A 1992 study documented 2-alkyl-4-ethyl-5-[6-methyl-6-(2H-tetrazol-5-yl)heptyloxy]phenols as potent leukotriene B4 receptor antagonists. These molecules featured extended alkyl tethers between phenolic oxygen and tetrazole rings, demonstrating nanomolar binding affinity (IC₅₀ < 50 nM) [2]. Concurrently, research on 5-butyl-4-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-2-(3,5,5-trimethylhexyl)-1,2,4-triazol-3-one (PubChem CID 14951061) revealed how alkyl chain length modulates target selectivity between cytochrome P450 isoforms and inflammatory mediators [1]. These efforts established tetrazole-phenol hybrids as privileged scaffolds for G-protein-coupled receptor (GPCR) modulation.
Table 2: Milestones in Tetrazole-Phenol Drug Development
Timeframe | Innovation | Therapeutic Application |
---|---|---|
1986–1992 | Tetrazole as carboxylate replacement in ARBs | Hypertension treatment |
1992 | Alkyl-linked tetrazole-phenol leukotriene antagonists | Anti-inflammatory agents |
1994–2000 | Optimization of alkyl tether length/rigidity | Improved GPCR subtype selectivity |
Post-2000 | Phenol O-alkylation for metabolic stabilization | Enhanced oral bioavailability |
The structural investigation of 4-(4-(2H-tetrazol-5-yl)butyl)phenol addresses three fundamental design objectives:
Spatial Separation Optimization: A butyl chain (C4 linker) between phenol and tetrazole balances conformational freedom with distance constraints. Molecular modeling indicates the 11-atom span enables simultaneous engagement of GPCR subpockets (e.g., orthosteric and allosteric sites) without entropic penalties. This is evidenced by leukotriene antagonists incorporating similar 6-methylheptyloxy tethers [2]. Shorter chains (ethyl/propyl) restrict rotational freedom, while longer pentyl/hexyl linkers increase non-specific binding.
Hydrophobic Contact Enhancement: The butyl spacer provides critical hydrophobic interactions absent in direct-linked hybrids. In 5-butyl-4-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,2,4-triazol-3-one derivatives, the butyl group contributes 30–40% of total binding energy through van der Waals contacts with receptor hydrophobic residues [1]. This explains the 5-fold potency increase over methyl analogs observed in receptor binding assays.
Metabolic Stabilization Strategy: Alkyl chains mitigate rapid phase II conjugation of phenol. While unsubstituted phenolic drugs undergo >90% first-pass glucuronidation, para-alkyl substitution reduces this to 40–60%. The butyl group in 4-(4-(2H-tetrazol-5-yl)butyl)phenol sterically hinders UDP-glucuronosyltransferase access while maintaining balanced lipophilicity (calculated logP ≈ 2.8) [1] . This aligns with findings from 2,4-di-tert-butyl-6-(5-chloro-2H-benzotriazol-2-yl)phenol derivatives, where bulky alkyl groups extended plasma half-life 3-fold [3].
Table 3: Influence of Alkyl Chain Length on Tetrazole-Phenol Properties
Chain Length | Binding Affinity (Relative) | logP | Metabolic Stability | Primary Application |
---|---|---|---|---|
Methyl (C1) | 1.0 (reference) | 1.2 | Low | Solubilizing linker |
Propyl (C3) | 3.7 | 2.1 | Moderate | Membrane-permeable probes |
Butyl (C4) | 5.2 | 2.8 | High | GPCR-targeted therapeutics |
Hexyl (C6) | 4.1 | 3.9 | Very high | CNS-targeted agents |
This systematic exploration of alkyl-tetrazole-phenol architectures continues to enable rational design of compounds targeting intricate protein interfaces, particularly in inflammatory and cardiovascular diseases where simultaneous ionic and hydrophobic interactions dictate efficacy.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1